2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide is a complex organic compound featuring a pyrazole moiety, a dihydroisoquinoline unit, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the dihydroisoquinoline unit: This involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling reactions: The final step involves coupling the synthesized intermediates using appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines.
Scientific Research Applications
2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. The pyrazole moiety can act as a ligand for metal ions or as an inhibitor for certain enzymes. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine:
3,4-dihydroisoquinoline: A core structure in many alkaloids and synthetic compounds with biological activity.
Sulfonylphenoxyacetamide: A related compound with similar functional groups but different biological properties.
Uniqueness
2-(4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenoxy)acetamide is unique due to its combination of a pyrazole ring, dihydroisoquinoline unit, and sulfonyl group, which together confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-24-11-16(10-23-24)20-13-25(12-15-4-2-3-5-19(15)20)30(27,28)18-8-6-17(7-9-18)29-14-21(22)26/h2-11,20H,12-14H2,1H3,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAWDAKJXYWQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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